1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
Description
This compound features a piperazine core substituted with a 2-fluorophenyl group and an ethanone linker connected to a 5-methoxyindole moiety.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-27-17-6-7-19-16(14-17)8-9-25(19)15-21(26)24-12-10-23(11-13-24)20-5-3-2-4-18(20)22/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVFEIWOONNWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 2-fluorophenylpiperazine, is synthesized by reacting 2-fluoroaniline with piperazine under appropriate conditions.
Indole Derivative Preparation: The indole derivative is prepared by methoxylation of indole using suitable reagents.
Coupling Reaction: The final step involves coupling the piperazine derivative with the indole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can result in various pharmacological effects, including mood regulation and anti-anxiety properties.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness arises from the 2-fluorophenyl and 5-methoxyindole groups. Below is a comparative analysis with key analogs:
Pharmacological and Physicochemical Properties
Fluorophenyl vs. Methoxyphenyl :
- The 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to methoxyphenyl analogs, as fluorine resists oxidative metabolism .
- Methoxyphenyl groups may improve solubility but increase susceptibility to demethylation .
- Indole Modifications: 5-Methoxyindole (target compound) vs. Brominated indole (): Bromine’s bulkiness may sterically hinder receptor binding but improve halogen bonding in specific targets .
- Linker and Core Variations: Replacement of ethanone with tetrazole () or triazole () introduces heterocyclic diversity, affecting solubility and target selectivity .
Biological Activity
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented as follows:
This structure features a piperazine ring, a fluorophenyl group, and an indole moiety, which are known to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act on:
- Serotonin receptors : The indole structure is known for its affinity towards serotonin receptors, which may contribute to anxiolytic and antidepressant effects.
- Dopamine receptors : The piperazine moiety may enhance dopaminergic activity, potentially offering therapeutic benefits in neuropsychiatric disorders.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Tamoxifen | 15.00 |
| A549 | 10.50 | Doxorubicin | 8.00 |
| HeLa | 12.30 | Cisplatin | 10.00 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Neuropharmacological Effects
In addition to its anticancer properties, the compound has shown potential neuropharmacological effects. Studies indicate that it may reduce anxiety-like behaviors in animal models, possibly through modulation of serotonin and dopamine pathways.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated that it induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.
Study 2: Neuropharmacological Assessment
Another study assessed the anxiolytic effects in rodent models using elevated plus maze tests. The results showed that administration of the compound significantly increased time spent in open arms compared to controls, indicating reduced anxiety levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
